Fmoc-PEG4-NHS ester

Catalog No.
S528295
CAS No.
M.F
C30H36N2O10
M. Wt
584.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG4-NHS ester

Polydisperse PEG reagents introduce mass variability that complicates DAR analysis in ADC manufacturing. This monodisperse Fmoc-PEG4-NHS ester (exact mass 584.24 g/mol) solves this with a discrete 4-unit PEG spacer (~16 Å) enabling precise DAR quantification. • Orthogonal Fmoc chemistry allows mild base deprotection, protecting acid-sensitive payloads. • NHS ester enables efficient amine conjugation for reproducible bioconjugation. • Guaranteed monodispersity ensures batch-to-batch consistency for regulatory compliance.

Product Name

Fmoc-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H36N2O10

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Fmoc-PEG4-NHS ester

The exact mass of the compound Fmoc-PEG4-NHS ester is 584.237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g

Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a heterobifunctional, discrete polyethylene glycol (dPEG) crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a base-labile Fmoc-protected primary amine. With an exact molecular weight of 584.24 g/mol, it provides a defined 4-unit PEG spacer (approximately 16 Å) that enhances the aqueous solubility of conjugated hydrophobic payloads [1]. In procurement and process chemistry, this compound is primarily selected as a precise building block for Antibody-Drug Conjugates (ADCs), PROTACs, and solid-phase peptide synthesis (SPPS), where monodispersity and orthogonal deprotection are critical for reproducible manufacturing [2].

Research Fit

Monodisperse PEG4 spacer for reproducible conjugation
Fmoc-amine protection enables solid-phase peptide synthesis
NHS ester for amine-directed bioconjugation at pH 7–8.5

Substituting Fmoc-PEG4-NHS ester with polydisperse PEG mixtures (e.g., PEG400) introduces mass variability that critically disrupts the analytical quantification of Drug-to-Antibody Ratios (DAR) in ADC manufacturing, a strict regulatory requirement [1]. Furthermore, replacing the PEG4 spacer with aliphatic linkers of similar length, such as Fmoc-aminohexanoic acid (Ahx) NHS ester, eliminates the hydration sphere provided by the ethylene glycol units, leading to severe aggregation and precipitation of hydrophobic payload conjugates in aqueous buffers [2]. Finally, utilizing Boc-protected variants (Boc-PEG4-NHS ester) forces the use of strong acids (TFA) during deprotection, which degrades acid-sensitive payloads and fluorophores that require the mild, base-catalyzed deprotection afforded by the Fmoc group [3].

Substitution Risk

PEG2 substitution
Shorter linker may reduce aqueous solubility and increase aggregation, compromising conjugate performance.
PEG8 substitution
Longer linker may introduce excessive flexibility that hinders target engagement or accelerates clearance.

Analytical Reproducibility: Discrete vs. Polydisperse PEG

In the synthesis of targeted therapeutics, the monodispersity of the linker is critical for analytical validation. Fmoc-PEG4-NHS ester provides a single, defined molecular ion, whereas polydisperse equivalents produce complex mass spectra that obscure payload conjugation efficiency [1].

Evidence DimensionLC-MS Mass Variance
Target Compound DataSingle exact mass peak (m/z 584.24)
Comparator Or BaselinePolydisperse Fmoc-PEG(400)-NHS (>400 Da variance across 5-7 peaks)
Quantified DifferenceEliminates linker-induced mass heterogeneity
ConditionsLC-MS characterization of intermediate linker-payload constructs

Essential for precise Drug-to-Antibody Ratio (DAR) quantification required in clinical ADC manufacturing.

Aqueous Solubility
Reported
≥50 mg/mL (PEG4) vs slightly soluble (PEG2)
Supports direct conjugation in aqueous buffers, reducing reliance on organic co-solvents.
Vendor-reported solubility descriptors; confirm for specific buffer systems.

Aqueous Formulation: PEG4 vs. Alkyl Spacers

Hydrophobic payloads conjugated via alkyl linkers often suffer from poor solubility. The incorporation of the PEG4 spacer provides a hydration sphere that significantly reduces high-molecular-weight aggregate formation during the aqueous formulation of monoclonal antibody conjugates[1].

Evidence DimensionAqueous Aggregation of Hydrophobic Conjugates
Target Compound DataFmoc-PEG4-NHS ester (<5% aggregation)
Comparator Or BaselineFmoc-Ahx-NHS ester (>20% aggregation)
Quantified Difference>4-fold reduction in high-molecular-weight aggregates
ConditionsSize Exclusion Chromatography (SEC) of conjugated monoclonal antibodies in PBS (pH 7.4)

Minimizes product loss due to precipitation during downstream aqueous formulation.

Linker Length & PK
Class-level
PEG4 reported to balance solubility and clearance risk; no direct PK data.
Data to verify; supports linker length screening for conjugate developability.
Class-level inference from PEGylated biomolecules; PK may differ across payloads.

Synthetic Compatibility: Fmoc vs. Boc Protection

For payloads or intermediates that are unstable under acidic conditions, the choice of protecting group dictates the viability of the synthetic route. The base-labile Fmoc group allows for deprotection without the harsh trifluoroacetic acid (TFA) treatment required by Boc-protected alternatives [1].

Evidence DimensionYield of Acid-Sensitive Payload Conjugates
Target Compound DataFmoc-PEG4-NHS ester (>90% recovery after 20% piperidine deprotection)
Comparator Or BaselineBoc-PEG4-NHS ester (<10% recovery after TFA deprotection)
Quantified Difference>80% absolute increase in intact product yield
ConditionsDeprotection of linker attached to acid-labile cytotoxins or fluorophores

Enables the use of acid-sensitive payloads that would be destroyed by standard Boc-deprotection protocols.

ADC Conjugation
Head-to-head
>95% efficiency, DAR ~4 vs 70–85% (non-PEGylated NHS ester)
Reported higher conjugation efficiency may reduce reagent waste and improve batch consistency.
Anti-HER2 IgG1, pH 7.4, 25 °C; results may vary with antibody and payload.

Spatial Separation: PEG4 vs. PEG2 in PROTACs

In bifunctional degrader design, the linker length must bridge the target protein and E3 ligase without inducing steric clashes. The ~16 Å length of PEG4 frequently provides enhanced ternary complex formation compared to the shorter PEG2, which often restricts necessary conformational flexibility[1].

Evidence DimensionPROTAC Ternary Complex Formation Efficiency
Target Compound DataFmoc-PEG4-NHS ester (Spacer length ~16 Å)
Comparator Or BaselineFmoc-PEG2-NHS ester (Spacer length ~9 Å)
Quantified DifferenceRelieves steric clash, frequently improving degradation efficiency (DC50) in targeted PROTACs
ConditionsCell-based target degradation assays evaluating linker length variants

Provides the baseline spatial separation required for effective E3 ligase recruitment without excessive entropic penalty.

Purity & Free Amine
Reported
99.49% purity, ≤0.1% free amine
Higher purity and lower free amine reduce batch variability in PROTAC assembly.
Vendor batch analysis by HPLC; verify lot-specific COA.
PROTAC Potency
Head-to-head
DC50 5.2 nM (PEG4) vs 18.5 nM (PEG2), 3.6-fold
Reported potency difference may inform dose-model interpretation; requires validation in target system.
BTK, Ramos cells, 24 h, Western blot; ternary complex formation may be context-dependent.

Antibody-Drug Conjugate (ADC) Manufacturing

Utilizing the exact mass of Fmoc-PEG4-NHS ester to ensure precise Drug-to-Antibody Ratio (DAR) quantification, while leveraging the NHS ester for efficient conjugation to surface lysine residues on monoclonal antibodies [1].

PROTAC Library Synthesis

Employing the ~16 Å PEG4 spacer to systematically modulate the distance between target-binding ligands and E3 ligase recruiters, preventing steric clashes during ternary complex formation [2].

Solid-Phase Peptide Synthesis (SPPS) Modification

Integrating the linker into peptide sequences using standard base-catalyzed Fmoc chemistry, allowing for the addition of hydrophilic PEG segments without exposing the growing peptide chain to premature acid cleavage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker synthesis for kinase degradation studies
PEG4 spacer for ternary complex formation
Target degradation efficiency in cell-based assays
ADC linker for site-specific conjugation
NHS ester reactivity and DAR control
Conjugation efficiency and batch homogeneity
N-terminal PEGylation of research peptides
Fmoc-deprotection compatibility
Solubility and proteolytic stability in buffer
Hydrophilic spacer for fluorescent probes
Reduced fluorophore quenching and non-specific binding
Signal-to-noise ratio in live-cell imaging

XLogP3

1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

584.23699535 Da

Monoisotopic Mass

584.23699535 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

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